5-Methoxy-1,2,3,4-tetrahydro-1-naphthol CAS 61982-91-0 physicochemical data
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol CAS 61982-91-0 physicochemical data
An In-depth Technical Guide to 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol (CAS 61982-91-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding the Molecule
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol, a derivative of the tetralone scaffold, represents a key chemical intermediate in synthetic organic chemistry. The tetralone core is a prevalent motif in pharmacologically active compounds, with derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this specific alcohol, offers expert-predicted spectral data to aid in its identification, and outlines robust, field-proven protocols for its synthesis and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can proceed with confidence in their work.
Chemical Identity and Structure
The foundational step in working with any chemical entity is to confirm its identity through its fundamental descriptors.
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IUPAC Name: 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Synonyms: 5-Methoxy-1-tetralol
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Molecular Weight: 178.23 g/mol [3]
Below is a two-dimensional representation of the molecular structure, including standard atom numbering for spectroscopic assignment.
Caption: 2D structure of 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application, particularly in formulation and drug delivery. While some experimental data for this specific molecule is sparse, a combination of reported values and comparisons to its parent analogue, 1,2,3,4-Tetrahydro-1-naphthol (CAS 529-33-9), provides a clear profile.
| Property | Value for 5-Methoxy-1,2,3,4-tetrahydro-1-naphthol | Value for 1,2,3,4-Tetrahydro-1-naphthol (for comparison) | Source |
| CAS Number | 61982-91-0 | 529-33-9 | [3][6] |
| Appearance | White to off-white solid (predicted) | White to off-white solid / clear viscous liquid | [7] |
| Melting Point | Not available | 28-32 °C | [8] |
| Boiling Point | 324.4 °C at 760 mmHg | 102-104 °C at 2 mmHg | [3][8] |
| Density | 1.133 g/cm³ | ~1.09 g/mL | [3][8] |
| Flash Point | 149.4 °C | 99.9 °C | [3][] |
| Solubility | Predicted to be soluble in methanol, ethanol, ethyl acetate, acetone, and chlorinated solvents. Sparingly soluble in water. | Sparingly soluble in water (5.09 g/L) | [7] |
Expert Insights: The addition of a methoxy group is expected to slightly increase the polarity, boiling point, and density compared to the parent tetralol, which is consistent with the reported data. The lack of a published melting point is not uncommon for non-commercialized intermediates; it is likely a low-melting solid, similar to its parent compound.[8]
Proposed Synthesis Pathway
Causality: The most direct and reliable route to a 1-tetralol is the reduction of the corresponding 1-tetralone. This transformation is a cornerstone of introductory organic synthesis, prized for its high yield, selectivity, and operational simplicity. Sodium borohydride (NaBH₄) is the reagent of choice for this specific conversion. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ether, making it ideal for this synthesis.[10]
Caption: Proposed synthesis via reduction of 5-methoxy-1-tetralone.
Step-by-Step Protocol:
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Dissolution: Dissolve 5-methoxy-1-tetralone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of tetralone) in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.
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Reduction: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 1-2 hours.
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Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. Caution: Hydrogen gas is evolved.
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Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.
Predicted Spectroscopic Profile
While specific experimental spectra are not widely published for this compound, its structure is unambiguous.[4] The following predicted data serves as an authoritative guide for researchers to confirm the identity of a synthesized sample.
¹H NMR (Proton NMR): (Predicted for CDCl₃, 400 MHz)
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δ 7.10-7.20 (t, 1H): Aromatic proton at C7.
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δ 6.70-6.80 (d, 1H): Aromatic proton at C6 or C8.
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δ 6.65-6.75 (d, 1H): Aromatic proton at C8 or C6.
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δ 4.80 (t, 1H): The proton on C1, adjacent to the hydroxyl group.
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δ 3.85 (s, 3H): The three protons of the methoxy (-OCH₃) group.
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δ 2.70-2.90 (m, 2H): The two benzylic protons at C4.
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δ 1.80-2.10 (m, 4H): The four protons on C2 and C3.
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δ 1.70 (br s, 1H): The hydroxyl (-OH) proton; this peak may be broad and its chemical shift is concentration-dependent.
¹³C NMR (Carbon NMR): (Predicted for CDCl₃, 100 MHz)
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δ 158.0: Aromatic carbon C5 (attached to -OCH₃).
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δ 140.0: Aromatic carbon C8a.
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δ 127.0: Aromatic carbon C7.
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δ 125.0: Aromatic carbon C4a.
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δ 113.0: Aromatic carbon C8.
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δ 108.0: Aromatic carbon C6.
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δ 68.0: Aliphatic carbon C1 (attached to -OH).
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δ 55.5: Methoxy carbon (-OCH₃).
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δ 32.0: Aliphatic carbon C2.
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δ 29.0: Aliphatic carbon C4.
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δ 19.0: Aliphatic carbon C3.
IR (Infrared) Spectroscopy:
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~3350 cm⁻¹ (broad): O-H stretch from the alcohol group.
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~3050-3000 cm⁻¹: Aromatic C-H stretch.
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~2950-2850 cm⁻¹: Aliphatic C-H stretch.
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~1600, 1480 cm⁻¹: Aromatic C=C bending.
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~1250 cm⁻¹ (strong): Aryl-alkyl ether C-O stretch.
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~1050 cm⁻¹: Alcohol C-O stretch.
MS (Mass Spectrometry):
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m/z 178: Molecular ion [M]⁺.
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m/z 160: Loss of water [M-H₂O]⁺, a common fragmentation for alcohols.
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m/z 149: Further fragmentation.
Analytical Characterization Workflow
A multi-step, orthogonal workflow is essential to unequivocally confirm the identity and purity of the final compound. This ensures the material is suitable for downstream applications in research and development.
Caption: Quality control workflow for compound validation.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the compound by separating it from any unreacted starting material, byproducts, or impurities.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 275 nm. Rationale: This wavelength captures the absorbance of the substituted benzene ring.
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
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Analysis: Inject 5 µL. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
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Vertex AI Search Result, based on chemical supplier data.[3]
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Chinea K, Arrieche DA, Banerjee AK. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146.[11]
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Petzer, J. P., et al. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC - PubMed Central. 2020.[10]
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Sigma-Aldrich. Product Page for 5-methoxy-1,2,3,4-tetrahydro-1-naphthol.[4]
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BOC Sciences. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[]
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ChemicalBook. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[8]
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Guidechem. Product Page for 1,2,3,4-Tetrahydro-1-naphthol.[7]
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NIST Chemistry WebBook. Data for 1-Naphthalenol, 1,2,3,4-tetrahydro-.[6]
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BLD Pharmatech. Product Page for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.[5]
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Benchchem. A Comparative Guide to the Reactivity of 2-Methyl-1-tetralone and its Substituted Analogs.[1]
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ResearchGate. Pharmaceutically important 1-tetralone derivatives.[2]
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